Avizafone - 65617-86-9

Avizafone

Catalog Number: EVT-261085
CAS Number: 65617-86-9
Molecular Formula: C22H27ClN4O3
Molecular Weight: 430.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Avizafone (lysyl, peptido-aminobenzophenone diazepam pro-drug) is a water-soluble peptide prodrug of the benzodiazepine drug, diazepam. [, ] It is designed to overcome the limitations of diazepam's poor water solubility, particularly in the context of intranasal delivery for rapid treatment of seizure emergencies. [, , , , ] Avizafone is rapidly hydrolyzed to diazepam in vivo by enzymes such as human aminopeptidase B. [, , ]

Diazepam

  • Relevance: Diazepam is the active metabolite of avizafone. Avizafone, a water-soluble prodrug, is rapidly converted to diazepam in vivo by enzymes like Aspergillus oryzae (A.O.) protease [, , , , , , , ]. This prodrug strategy aims to overcome the limitations of diazepam's low water solubility, enabling faster absorption and potentially more effective treatment of seizure emergencies like status epilepticus [, , , , , , , ].

Pralidoxime

  • Relevance: Pralidoxime is often used in conjunction with atropine and avizafone for the treatment of organophosphate poisoning [, , ]. Avizafone is included in this regimen for its rapid conversion to diazepam, providing anticonvulsant effects to manage seizures associated with organophosphate poisoning [, , ].

Atropine

  • Relevance: Similar to pralidoxime, atropine is commonly administered alongside avizafone (which converts to diazepam) as part of a treatment regimen for organophosphate poisoning [, , , , , ]. Atropine helps counteract the cholinergic effects of organophosphates, while avizafone provides anticonvulsant activity [, , , , , ].

Midazolam

  • Relevance: Midazolam serves as a reference compound when comparing the efficacy and absorption rates of avizafone and its enzyme-mediated conversion to diazepam for the treatment of seizure emergencies [, ]. The research highlights that intranasal administration of avizafone with the converting enzyme could potentially provide faster absorption and onset of action than intramuscular midazolam, making it a promising alternative for acute seizure management [, ].

Fosphenytoin

  • Relevance: Fosphenytoin, along with its converting enzyme alkaline phosphatase, is investigated as part of a broader research effort exploring the use of prodrug/enzyme systems for enhanced drug absorption []. This research aims to establish a platform technology for developing similar systems for other hydrophobic drugs, including avizafone, to improve their delivery and therapeutic efficacy [].

Midazolam Prodrug (MDZ-pro)

  • Compound Description: MDZ-pro represents a novel, chirally pure prodrug of midazolam specifically designed to be activated by Aspergillus oryzae protease []. This prodrug exhibits improved water solubility compared to midazolam.
  • Relevance: The development of MDZ-pro and its successful utilization with A. oryzae protease showcases the broader applicability of the prodrug/enzyme strategy for enhancing the delivery of hydrophobic benzodiazepines. This approach, similar to the avizafone/A.O. protease system, holds significant potential for improving intranasal delivery and treatment of seizure emergencies [].
Classification and Source

Avizafone is classified as a peptide prodrug of diazepam. It is designed to enhance the solubility and bioavailability of diazepam when administered intranasally or via other routes. Avizafone is available in Europe and is primarily used in emergency settings for seizure management. The compound's development was motivated by the need for effective delivery systems for potent antiepileptic drugs that are poorly soluble in aqueous solutions .

Synthesis Analysis

The synthesis of avizafone involves a two-step chemical process. Initially, it is produced as a dihydrochloride salt from the reaction between 5-chloro-2-methyl-aminobenzophenone and (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid. This reaction is performed under controlled conditions to ensure the proper formation of the desired product .

Technical Details:

  • Reaction Conditions: The synthesis typically occurs in an aqueous medium at physiological pH (around 7.4) and elevated temperatures (approximately 32°C).
  • Purification: Post-synthesis, avizafone is purified using high-performance liquid chromatography (HPLC) to isolate the dihydrochloride form from unreacted substrates and by-products .
Molecular Structure Analysis

Avizafone's molecular structure can be described by its chemical formula and specific stereochemistry. It features a complex arrangement that facilitates its function as a prodrug.

Key Structural Features:

  • Chemical Formula: C₁₈H₃₁ClN₄O₄
  • Molecular Weight: 396.92 g/mol
  • Stereochemistry: Avizafone contains multiple chiral centers, contributing to its pharmacological properties.

The compound's structure allows it to undergo enzymatic conversion into diazepam effectively. The presence of functional groups such as amides and esters enhances its solubility in biological fluids .

Chemical Reactions Analysis

Avizafone undergoes hydrolysis in the presence of specific enzymes, notably Aspergillus oryzae protease, which converts it into diazepam. This reaction is crucial for its therapeutic efficacy.

Reaction Parameters:

  • Michaelis-Menten Kinetics: The enzymatic conversion follows Michaelis-Menten kinetics with a Michaelis constant (KMK_M) of approximately 1,501 μM and a maximum reaction velocity (VmaxV_{max}) of about 1,369 μM/s .
  • Enzyme Concentration: Optimal enzyme concentrations for effective hydrolysis range from 0.25 U/mL to higher levels depending on the formulation .
Mechanism of Action

Avizafone acts as a prodrug that enhances the delivery of diazepam through enzymatic conversion. Once administered, it is hydrolyzed by proteolytic enzymes into active diazepam, which then exerts its pharmacological effects.

Mechanistic Insights:

  • Intranasal Delivery: When delivered intranasally, avizafone achieves rapid conversion to diazepam within minutes, allowing for quick therapeutic action during seizure emergencies.
  • Pharmacokinetics: Studies indicate that avizafone provides faster absorption rates and higher peak plasma concentrations compared to direct diazepam administration .
Physical and Chemical Properties Analysis

Avizafone exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Key Properties:

Applications

Avizafone has significant applications in medical settings, particularly for managing acute seizure episodes.

Scientific Applications:

  • Emergency Medicine: Used as an alternative to traditional benzodiazepine administration routes (e.g., intravenous or rectal).
  • Research Tool: Serves as a model compound for studying prodrug strategies and enzyme-mediated drug delivery systems.
  • Potential Therapeutic Uses: Investigated for broader applications beyond seizure management, including potential use in other neurological disorders requiring rapid onset therapies .
Mechanistic Pathways of Avizafone in Organophosphate Antidotal Therapy

Enzymatic Conversion Dynamics of Avizafone to Diazepam

Avizafone (L-lysyl-glycinamide derivative of diazepam) is a water-soluble prodrug specifically designed to overcome the formulation challenges associated with the lipophilic benzodiazepine diazepam. Its core mechanism of action relies on rapid enzymatic hydrolysis in vivo to release pharmacologically active diazepam. This conversion is a two-step process:

  • Initial Hydrolysis: Peptidases cleave the amide bond linking the L-lysine-glycinamide moiety to the modified diazepam structure, generating an open-ring intermediate (ORI) [6] [7].
  • Spontaneous Cyclization: The ORI undergoes rapid, non-enzymatic intramolecular cyclization (lactam formation) under physiological conditions (pH ~7.4, 32-37°C) to yield diazepam [6] [10].

The kinetics of this conversion are critical for its therapeutic utility in acute scenarios like organophosphate (OP)-induced seizures. In vitro studies utilizing Aspergillus oryzae protease (A.O. protease) as a model hydrolytic enzyme demonstrated efficient conversion:

  • Michaelis-Menten kinetics were observed with a Michaelis constant (KM) of 1,501 ± 232 μM and a maximum reaction velocity (Vmax) of 1,369 ± 94 μM/s [6].
  • The rate constant for the cyclization of the ORI to diazepam was determined to be 0.470 ± 0.012 min-1 [6].
  • Supersaturated solutions of diazepam (S = Concentration / Saturated Solubility) can be generated within minutes (S up to 15.3 achievable in vitro), with the rate and degree of supersaturation directly controllable by the avizafone-to-enzyme ratio [2] [6] [10]. Crucially, these supersaturated solutions remain metastable for extended periods (>24 hours) without significant precipitation of crystalline diazepam, forming amorphous aggregates instead [6].

This enzymatic generation of supersaturated diazepam solutions is the foundation for novel delivery strategies, particularly intranasal administration. Supersaturation provides a significantly increased chemical potential driving force for passive diffusion across biological membranes like the nasal epithelium. In vitro models (MDCKII-wt monolayers) demonstrated a 2 to 17.6-fold increase in diazepam flux compared to near-saturated solutions, directly correlating with the degree of supersaturation (S) achieved [2] [6] [10]. This rapid generation and permeation of high concentrations of diazepam from its soluble prodrug is essential for counteracting the fast-acting neurotoxicity of OP nerve agents.

Table 1: Diazepam Flux Enhancement from Avizafone/Enzyme-Generated Supersaturation

Supersaturation Ratio (S)Relative Diazepam Flux IncreaseKey Observation
0.7 (Near-Saturated)1.0 (Baseline)Reference solution
1.3~2-foldSignificant increase over baseline
9.4Substantial IncreaseApproaching maximum flux
15.317.6-foldMaximum observed flux increase

Synergistic Interactions with Cholinesterase Reactivators and Anticholinergics

Avizafone (via its active metabolite diazepam) is never administered in isolation for OP poisoning. It is a critical component of a multi-drug antidotal regimen designed to counteract the complex cholinergic crisis and its neurological sequelae. This regimen exhibits potent synergy:

  • Atropine (Anticholinergic): Competitively blocks muscarinic acetylcholine receptors (mAChRs) in the peripheral and central nervous systems. This rapidly mitigates life-threatening muscarinic effects: bronchoconstriction, excessive respiratory secretions, bradycardia, and gastrointestinal hypermotility [1] [4]. While atropine has limited central penetration, it alleviates peripheral cholinergic overload, indirectly reducing central stress and improving survival, allowing other antidotes to act. It does not effectively counteract nicotinic effects (muscle fasciculations, weakness) or seizures.
  • Oximes (Cholinesterase Reactivators - e.g., Pralidoxime (2-PAM), Obidoxime, HI-6): These nucleophiles reactivate acetylcholinesterase (AChE) inhibited by OP nerve agents by breaking the phosphyl-enzyme bond, provided aging (dealkylation of the OP moiety) has not occurred [1] [4]. This directly reduces the accumulation of acetylcholine (ACh) at synapses. However, their blood-brain barrier penetration is generally poor, limiting central reactivation efficacy.
  • Avizafone/Diazepam (Anticonvulsant): Addresses the central nervous system hyperexcitation, particularly OP-induced seizures and status epilepticus (SE), which are major contributors to brain damage and mortality [1] [2] [4]. Diazepam potentiates GABAergic inhibition (see 1.3), counteracting the glutamatergic excitotoxicity amplified by excessive ACh and the ensuing seizures.

Table 2: Synergistic Roles in Standard OP Antidote Regimen

Antidote ComponentPrimary TargetMajor Physiological EffectsLimitations Addressed by Combination
AtropineMuscarinic ACh ReceptorsReduces secretions, bronchodilation, counters bradycardiaDoes not stop seizures or reverse nicotinic symptoms
Oxime (e.g., HI-6, 2-PAM)OP-Inhibited AChEReactivates AChE, reduces synaptic ACh levelsPoor CNS penetration; ineffective after "aging"; no effect on seizures
Avizafone (→ Diazepam)GABAA ReceptorsSuppresses seizure activity, reduces CNS hyperexcitationRequires conversion; water-soluble form (avizafone) needed for IM/rapid IN

The synergy arises because no single agent addresses all pathophysiological pathways of OP poisoning. Atropine counters peripheral muscarinic toxicity, oximes combat the root cause (AChE inhibition) peripherally and to a lesser extent centrally, while avizafone/diazepam specifically targets the GABA system to prevent or terminate the centrally mediated seizures and neuroexcitation that persist despite atropine and oxime therapy [1] [4]. The water solubility of avizafone is crucial for its inclusion in aqueous auto-injector formulations alongside water-soluble atropine and oximes (e.g., pralidoxime), enabling rapid field-administered combination therapy [1]. Studies like those with the French Army Auto Injector (containing atropine, pralidoxime, and avizafone) demonstrate the practical implementation of this synergistic approach [1].

Modulation of GABAergic Neurotransmission in Seizure Suppression

The ultimate anticonvulsant effect of avizafone is entirely mediated by its active metabolite, diazepam, acting on the gamma-aminobutyric acid (GABA) system, the principal inhibitory neurotransmitter system in the central nervous system [8] [9].

  • Mechanism of Potentiation: Diazepam is a positive allosteric modulator (PAM) of GABAA receptors. It binds specifically to a site at the interface of α (alpha) and γ2 (gamma-2) subunits of the pentameric GABAA receptor complex [9]. Binding does not directly open the receptor's intrinsic chloride (Cl-) ion channel. Instead, it allosterically increases the receptor's affinity for GABA. When GABA subsequently binds to its site between α and β (beta) subunits, the conformational change leading to channel opening and Cl- influx occurs more readily and frequently, and the channel may stay open longer [8] [9].
  • Enhanced Inhibition: The increased Cl- influx hyperpolarizes the neuron, moving its membrane potential away from the threshold for firing an action potential. This dramatically increases the strength of GABAergic phasic inhibition (synaptic inhibition triggered by vesicular GABA release) [9]. By enhancing inhibitory neurotransmission, diazepam counteracts the neuronal hyperexcitability caused by OP-induced excessive acetylcholine and the resulting excitatory glutamatergic storm that drives seizures.
  • Critical Timing and Limitations: The efficacy of benzodiazepines like diazepam (and thus avizafone) is critically dependent on early administration. OP-induced status epilepticus (SE) leads to rapid (within 40-60 minutes) internalization and down-regulation of synaptic GABAA receptors, particularly those containing γ2 subunits – the very subtype with high affinity for benzodiazepines [2] [5] [9]. This loss of synaptic targets renders benzodiazepines significantly less effective at terminating established SE ("benzodiazepine-refractory SE"). While midazolam (another water-soluble benzodiazepine) shows faster absorption than diazepam after IM injection and is increasingly favored, it shares the same fundamental mechanism and susceptibility to receptor changes [2] [9]. Experimental evidence clearly shows benzodiazepines effectively prevent seizure onset and reduce mortality if given very early, but their ability to stop established OP-induced SE diminishes over time [2] [5] [9]. Furthermore, they primarily modulate synaptic (phasic) inhibition and have minimal effect on extrasynaptic δ (delta)-subunit containing GABAA receptors mediating tonic inhibition [9].

Table 3: Key Avizafone/Diazepam Properties in OP Antidotal Therapy

PropertyAvizafoneDiazepamSignificance in OP Therapy
Water SolubilityHighVery LowEnables aqueous formulation in combination auto-injectors with atropine/oximes
Chemical Stability in SolutionStable (as lyophilized powder or solution)Stable (but requires organic solvents for high concentration)Shelf-stable aqueous formulations possible for avizafone
Primary Active MetaboliteDiazepamActive itself (also metabolites like desmethyldiazepam)Avizafone is a prodrug requiring enzymatic activation
Conversion Rate to ActiveRapid enzymatic conversion (<5 min to supersaturation in vitro)N/ACritical for rapid onset in emergency treatment
Mechanism of Seizure ControlVia diazepam: Positive allosteric modulator of synaptic GABAA receptors (α/γ2)Positive allosteric modulator of synaptic GABAA receptors (α/γ2)Counters glutamatergic hyperexcitation from ACh excess
Susceptibility to Refractory SEHigh (via diazepam; receptor internalization)High (receptor internalization)Efficacy declines significantly if treatment is delayed

This mechanistic understanding highlights why avizafone/diazepam is essential for immediate seizure control in OP poisoning but also underscores a key limitation driving research into next-generation anticonvulsants (e.g., neurosteroids targeting synaptic and extrasynaptic receptors) effective against benzodiazepine-refractory SE [5] [9].

Properties

CAS Number

65617-86-9

Product Name

Avizafone

IUPAC Name

(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide

Molecular Formula

C22H27ClN4O3

Molecular Weight

430.9 g/mol

InChI

InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m0/s1

InChI Key

LTKOVYBBGBGKTA-SFHVURJKSA-N

SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N

Solubility

Soluble in DMSO

Synonyms

2-benzoyl-4-chloromethyl-N-lysyl-glycinanilide
2-benzoyl-4-chloromethyl-N-lysylglycin anilide
avizafone
pro-diazepam
Ro 3-7355-002

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N

Isomeric SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.